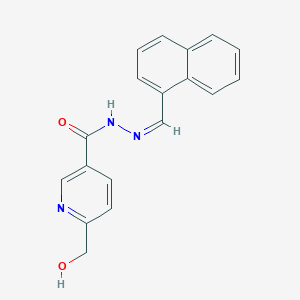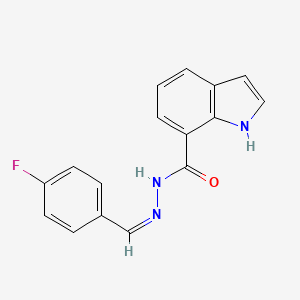![molecular formula C18H25N3O B5911435 1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone, commonly known as CHPH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. In
作用机制
The mechanism of action of CHPH involves the inhibition of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. CHPH has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CHPH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. CHPH has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using CHPH in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using CHPH is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are many potential future directions for research involving CHPH. One area of interest is the development of new drugs that target the enzymes inhibited by CHPH. Another area of interest is the use of CHPH as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CHPH could be used as a tool to study the mechanisms of drug metabolism and the effects of drugs on the brain.
Conclusion:
In conclusion, CHPH is a synthetic compound that has shown to have a wide range of applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in the metabolism of drugs, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving CHPH.
合成方法
The synthesis of CHPH involves the reaction of 1,2-cyclohexanedione with 4-(1-piperidinylmethyl)aniline in the presence of a reducing agent. The reaction yields a white crystalline solid that is purified using recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
科学研究应用
CHPH has been extensively studied for its potential use in scientific research. It has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. CHPH has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs.
属性
IUPAC Name |
(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18-7-3-2-6-17(18)20-19-16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h8-11,19H,1-7,12-14H2/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTUMCHNNFUPK-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NN=C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)

![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)

![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
